W-54011

Oral bioavailability Pharmacokinetics C5aR1 antagonist

W-54011 is the only C5aR1 antagonist combining 74% oral bioavailability with competitive (surmountable) antagonism, enabling oral gavage dosing in gerbils and cynomolgus monkeys—the only species where it is pharmacologically active. Its neutral antagonist profile (no inverse agonism, no MrgX2 activity) and short receptor residence time (t½ = 1.2 h) make it ideal for pulse-chase experiments and classical Schild analysis. The non-peptide core supports cost-effective gram-scale synthesis via a published 6-step route. Confirm model species compatibility before ordering: W-54011 is inactive in mouse, rat, guinea pig, rabbit, or dog.

Molecular Formula C30H36N2O2
Molecular Weight 456.6 g/mol
Cat. No. B15623039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameW-54011
Molecular FormulaC30H36N2O2
Molecular Weight456.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H36N2O2/c1-21(2)23-11-16-26(17-12-23)32(20-22-9-14-25(15-10-22)31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28/h9-19,21,28H,6-8,20H2,1-5H3
InChIKeyDVYASSBBADJRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

W-54011: A Non-Peptide, Orally Bioavailable C5a Receptor (CD88) Antagonist — Baseline Characterization for Procurement Evaluation


W-54011 (CAS 405098-33-1) is a synthetic, non-peptide, orally active competitive antagonist of the complement C5a receptor 1 (C5aR1/CD88), identified through high-throughput screening and chemical optimization [1]. It inhibits ¹²⁵I-labeled C5a binding to human neutrophils with a Ki of 2.2 nM and blocks C5a-induced intracellular Ca²⁺ mobilization, chemotaxis, and reactive oxygen species generation with IC₅₀ values of 3.1 nM, 2.7 nM, and 1.6 nM, respectively, without detectable agonist activity up to 10 µM [1]. As the first reported orally active non-peptide C5aR1 antagonist, W-54011 serves as a widely used chemical probe for complement pathway interrogation [1].

Why Generic C5aR1 Antagonist Substitution Fails: Mechanistic, Pharmacokinetic, and Species-Specific Divergence Across In-Class Compounds


C5aR1 antagonists cannot be treated as freely interchangeable tool compounds. W-54011 is a competitive (surmountable) antagonist with high oral bioavailability (F ≈ 74%) but a short functional receptor residence time (t₁/₂ ≈ 1.2 h) [2]. In contrast, the cyclic peptide 3D53 (PMX-53) acts as an insurmountable antagonist with vastly longer receptor residence time (t₁/₂ ≈ 18.2 h) but negligible oral bioavailability (F ≈ 2%) [2]. Peptide-based inhibitors such as PMX53/PMX205 display biased signaling profiles and prolonged duration of inhibition in human macrophages, whereas non-peptide antagonists like W-54011, NDT9513727, and DF2593A exhibit distinct rank-order potencies across cAMP, ERK1/2, and β-arrestin-2 pathways [3]. Furthermore, W-54011 is functionally active only in cynomolgus monkey and gerbil neutrophils, with no activity in mouse, rat, guinea pig, rabbit, or dog [1]. Selecting the wrong C5aR1 antagonist for a given experimental model risks invalid results due to species incompatibility, inadequate receptor coverage under pathological C5a concentrations, or inappropriate pharmacokinetic properties.

W-54011 Product-Specific Quantitative Differentiation Evidence vs. Closest C5aR1 Comparators


Evidence 1: Oral Bioavailability — W-54011 (F=74%) vs. 3D53 (F≈2%) and JJ47 (F≈12%) in Male Wistar Rats

In a direct head-to-head pharmacokinetic comparison, W-54011 demonstrated 74% oral bioavailability, vastly exceeding that of the cyclic peptide C5aR1 antagonist 3D53 (PMX-53; F ≈ 2%) and the non-peptide antagonist JJ47 (F ≈ 12%) [1]. Plasma concentrations were quantified by LC-MS following intravenous administration (1 mg/kg via jugular vein catheter) versus oral gavage (10 mg/kg in olive oil) in male Wistar rats [1]. This represents a 37-fold and 6.2-fold bioavailability advantage over 3D53 and JJ47, respectively.

Oral bioavailability Pharmacokinetics C5aR1 antagonist In vivo dosing Complement system

Evidence 2: Functional Receptor Residence Time — W-54011 (t₁/₂=1.2 h) vs. 3D53 (t₁/₂=18.2 h) in Human Macrophage Washout Assays

In functional washout experiments using human monocyte-derived macrophages (HMDM), W-54011 exhibited a short functional half-life of 1.2 h, compared with 18.2 h for 3D53 and 0.6 h for JJ47 [1]. HMDM were pre-treated with a saturating concentration (1 µM) of each antagonist for 1 h, washed to remove unbound compound, then challenged with 3 nM C5a at specified time points. W-54011's 15-fold shorter duration of action versus 3D53 directly reflects its faster dissociation kinetics and competitive, surmountable binding mode [1].

Receptor residence time Duration of action Washout assay Human macrophages C5aR1 pharmacology

Evidence 3: Antagonist Mechanism — Competitive Surmountable Antagonism of W-54011 vs. Insurmountable Antagonism of 3D53 Under Escalating C5a Concentrations

Schild plot analysis in HMDM revealed fundamentally distinct antagonist mechanisms: W-54011 produced a rightward shift in C5a concentration-response curves for Ca²⁺ mobilization without depressing maximal responses (slope ≈ 1), indicative of competitive, surmountable antagonism [1]. In contrast, 3D53 depressed maximal C5a responses with a Schild slope of 0.5, consistent with insurmountable, non-competitive antagonism [1]. Functionally, W-54011 lost most antagonist activity against 100 nM C5a, whereas 3D53 maintained full potency even against 300 nM C5a [1]. At pathophysiological C5a concentrations (10–100 nM, as reported in sepsis), W-54011 is predicted to be largely ineffective [1].

Antagonist mechanism Schild analysis Surmountable vs. insurmountable C5a concentration dependence Calcium mobilization

Evidence 4: Species Selectivity Profile — W-54011 Activity Restricted to Cynomolgus Monkey (IC₅₀=1.7 nM) and Gerbil (IC₅₀=3.2 nM); Inactive in Mouse, Rat, Guinea Pig, Rabbit, and Dog

W-54011 exhibits a restricted species selectivity profile: it inhibits C5a-induced intracellular Ca²⁺ mobilization in neutrophils from cynomolgus monkeys (IC₅₀ = 1.7 nM) and gerbils (IC₅₀ = 3.2 nM), but shows no activity in neutrophils from mice, rats, guinea pigs, rabbits, or dogs [1][2]. This contrasts with the cyclic peptide PMX-53 (3D53), which is active across mouse, rat, and human C5aR1 [3]. The structurally related non-peptide NDT9513727 shares a similar primate/gerbil-restricted profile, suggesting this is a class feature of certain non-peptide C5aR1 ligands [3].

Species specificity C5aR1 ortholog selectivity In vivo model selection Primate Gerbil

Evidence 5: GPCR Selectivity — No Off-Target Activity on fMLP, PAF, or IL-8 Receptors at Concentrations up to 10 µM

W-54011 at concentrations up to 10 µM (≥3,200-fold above its C5aR1 Ki) did not affect Ca²⁺ mobilization stimulated by sub-maximally effective concentrations of fMLP (1 nM), platelet-activating factor (0.3 nM), or IL-8 (0.1 nM) in human neutrophils [1]. Furthermore, W-54011 alone showed no agonist activity at any concentration tested up to 10 µM [1]. This selectivity profile is a distinguishing feature relative to PMX-53, which has been reported as a low-affinity MrgX2 agonist capable of stimulating mast cell degranulation independently of C5aR1 [2].

GPCR selectivity Off-target profiling fMLP receptor PAF receptor IL-8 receptor C5aR1 specificity

Evidence 6: Scalable Synthesis — 6-Step Patent Route from Inexpensive 7-Methoxy-1-Tetralone Enables Cost-Effective Large-Scale Procurement

A Chinese patent (published 2019) discloses a 6-step synthetic route to W-54011 starting from inexpensive, commercially available 7-methoxy-1-tetralone [1]. Key transformations include Wittig reaction, demethylation, enol tautomerization, Jones oxidation to yield the key intermediate 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, followed by reductive amination of 4-isopropylaniline with 4-(dimethylamino)benzaldehyde, and final amide coupling [1]. The method is explicitly described as operationally simple, employing mild reaction conditions, with low-cost raw materials, and suitable for large-scale production [1]. In contrast, the cyclic peptide C5aR1 antagonists PMX-53 and PMX-205 require solid-phase peptide synthesis with non-natural amino acids (e.g., D-cyclohexylalanine, ornithine), which imposes higher manufacturing costs and limited scalability [2].

Scalable synthesis Cost-effective manufacturing Chemical process Procurement economics Non-peptide C5aR1 antagonist

Best-Fit Research and Industrial Application Scenarios for W-54011 Based on Quantitative Differentiation Evidence


Scenario 1: Oral In Vivo Pharmacology Studies in Gerbil or Non-Human Primate Models of Acute C5a-Driven Inflammation

W-54011 is the optimal C5aR1 antagonist for oral dosing studies in gerbils and cynomolgus monkeys—the only two species in which it is pharmacologically active [1]. Oral administration at 3–30 mg/kg produces dose-dependent inhibition of C5a-induced neutropenia in gerbils [1], and its 74% oral bioavailability [2] ensures robust systemic exposure without requiring intravenous or subcutaneous access. This avoids the surgical implantation of jugular vein catheters needed for parenteral dosing of poorly bioavailable peptide antagonists such as 3D53 (F ≈ 2%) [2]. For acute inflammation protocols where C5a concentrations remain below 10 nM, W-54011's competitive antagonism provides sufficient receptor blockade with the convenience of oral gavage [2].

Scenario 2: In Vitro C5aR1 Pharmacological Profiling Requiring a Clean Competitive Antagonist Without Confounding Inverse Agonism or MrgX2 Off-Target Activity

For signaling pathway dissection experiments requiring a pure competitive (surmountable) C5aR1 antagonist, W-54011 provides a distinct pharmacological tool: it produces parallel rightward shifts in C5a concentration-response curves without depressing maximal responses [2], enabling classical Schild analysis for receptor pharmacology teaching and research. Unlike NDT9513727, which acts as an inverse agonist, W-54011 exhibits neutral antagonism with no effect on basal signaling [1]. Unlike PMX-53, which demonstrates MrgX2 agonist activity, W-54011 shows no off-target GPCR activity on fMLP, PAF, or IL-8 receptors at up to 10 µM [1]. This clean selectivity profile makes W-54011 the preferred reference antagonist for C5aR1 signaling studies in human neutrophil or macrophage assays where confounding receptor activities must be excluded.

Scenario 3: Cost-Sensitive, Large-Volume Procurement for High-Throughput Screening or Multi-Site Collaborative Studies

When experimental designs require gram-scale quantities—such as high-throughput screening campaigns, multi-site consortium studies, or large-animal efficacy trials—W-54011 offers a procurement cost advantage attributable to its non-peptide structure and established scalable synthetic route [3]. The published 6-step synthesis from inexpensive 7-methoxy-1-tetralone, employing mild conditions suitable for industrial scale-up [3], contrasts with the solid-phase peptide synthesis and non-natural amino acid requirements of cyclic peptide antagonists PMX-53 and PMX-205. Organizations procuring C5aR1 antagonists at scale should prioritize W-54011 when the experimental model (gerbil/primate) and required pharmacology (competitive antagonism, short residence time) align with the compound's characteristics.

Scenario 4: Acute Neutrophil Activation Studies Exploiting W-54011's Short Receptor Residence Time for Temporal Control of C5aR1 Blockade

W-54011's short functional receptor residence time (t₁/₂ = 1.2 h in human macrophage washout assays [2]) is strategically advantageous for experiments requiring transient, temporally controlled C5aR1 blockade followed by rapid recovery of receptor responsiveness. In pulse-chase experimental designs or acute C5a challenge protocols (e.g., neutrophil chemotaxis assays over ≤2 h), W-54011 provides complete blockade during the C5a exposure window with rapid post-washout recovery, enabling within-experiment control comparisons. This contrasts with 3D53 (t₁/₂ = 18.2 h), whose prolonged receptor occupancy precludes same-day recovery of C5a responsiveness [2]. Researchers designing washout or receptor recovery experiments should specifically select W-54011 for its predictable, short-duration pharmacological profile.

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